molecular formula C12H5BrO3 B045240 3-Bromo-1,8-naphthalic anhydride CAS No. 24050-49-5

3-Bromo-1,8-naphthalic anhydride

Cat. No.: B045240
CAS No.: 24050-49-5
M. Wt: 277.07 g/mol
InChI Key: LYXFXCSFCWZGNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[de]isochromene-1,3-dione typically involves the bromination of benzo[de]isochromene-1,3-dione. One common method includes the reaction of benzo[de]isochromene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for 5-Bromobenzo[de]isochromene-1,3-dione are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

  • 4-Bromo-1,8-naphthalic anhydride
  • 1,8-Naphthalic anhydride
  • 4-Nitro-1,8-naphthalic anhydride
  • 1,4,5,8-Naphthalenetetracarboxylic dianhydride

Comparison: 5-Bromobenzo[de]isochromene-1,3-dione is unique due to its specific bromination pattern and the presence of the isochromene-1,3-dione core. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the bromine atom enhances its reactivity in substitution reactions, while the isochromene-1,3-dione core contributes to its chromophoric properties .

Properties

IUPAC Name

7-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXFXCSFCWZGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397888
Record name 5-Bromobenzo[de]isochromene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24050-49-5
Record name 5-Bromobenzo[de]isochromene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,8-Naphthalic anhydride (compound 73, 100 g, 505 mmol) was slurried in c-nitric acid (70%, 2.0 L) and heated to 50° C. Bromine (19.4 mL, 379 mmol) was added evenly over 10 min, and the resulting solution was held at 50° C. for 4 h before cooling to 0° C. The resulting solid was isolated by filtration and dried in vacuo to yield the title compound (23.8 g, 17%) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
c-nitric acid
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
17%

Synthesis routes and methods II

Procedure details

Bromine (8.2 g, 51.3 mmol) was added to a solution of 1,8-naphthalic anhydride (10.0 g, 50.5 mmol) in 70% nitric acid (200 mL) at 25° C. The mixture was stirred at 70° C. for 2 hours and cooled overnight. The solids that separated were filtered, washed with water, and dried to give 2.0 g of the title compound (Reference: J. C. S., 1938:1764-1767).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Naphthalic anhydride 20 (100 g, 505 mmol) was slurried in c-nitric acid (70%, 2.0 L) and heated to 50° C. Bromine (19.4 mL, 379 mmol) was added evenly over 10 min, and the resulting solution was held at 50° C. for 4 h before cooling to 0° C. The resulting solid was isolated by filtration and dried in vacuo to provide the titled compound 21 (23.8 g, 17%) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
c-nitric acid
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,8-naphthalic anhydride
Reactant of Route 2
3-Bromo-1,8-naphthalic anhydride
Reactant of Route 3
3-Bromo-1,8-naphthalic anhydride
Reactant of Route 4
3-Bromo-1,8-naphthalic anhydride
Reactant of Route 5
3-Bromo-1,8-naphthalic anhydride
Reactant of Route 6
3-Bromo-1,8-naphthalic anhydride

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